molecular formula C16H22N2O3S B2363828 4-acetamido-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide CAS No. 1904329-80-1

4-acetamido-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

Cat. No. B2363828
CAS RN: 1904329-80-1
M. Wt: 322.42
InChI Key: QNTHBPAAIWQNOI-UHFFFAOYSA-N
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Description

The compound “4-acetamido-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide” is a complex organic molecule. It contains an acetamido group (NHCOCH3), a tetrahydro-2H-pyran-4-yl group, and a benzamide group (C6H5CONH2). The presence of these functional groups suggests that this compound may have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The acetamido and benzamide groups could potentially undergo a variety of organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Heterocyclic Synthesis

4-acetamido-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide and its derivatives are key intermediates in the synthesis of various heterocyclic compounds. Research by Mohareb et al. (2004) demonstrates the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards the creation of diverse heterocyclic derivatives such as pyrazole, isoxazole, and pyrazolopyrimidine, highlighting their utility in expanding the chemical diversity of heterocyclic chemistry Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004.

Nucleophilic Replacement Reactions

The compound's reactivity in nucleophilic replacement reactions has been investigated, leading to the synthesis of complex structures such as derivatives of 2,3,4,6-tetra-amino-2,3,4,6-tetradeoxy-D-glucose, as detailed by Ali and Richardson (1969). This work emphasizes the compound's role in synthesizing structurally intricate molecules, which could have implications in various fields of chemistry and biochemistry Ali & Richardson, 1969.

Insecticidal Properties

Research by Fadda et al. (2017) explores the insecticidal properties of heterocycles derived from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide against the cotton leafworm, Spodoptera littoralis. This study showcases the potential application of such compounds in developing new, effective insecticides, contributing to agricultural science Fadda, Salam, Tawfik, Anwar, & Etman, 2017.

Antimicrobial Activities

The antimicrobial potential of new thiazole and pyrazole derivatives based on a 4,5,6,7-tetrahydrobenzothiophene moiety has been investigated by Gouda et al. (2010). This research highlights the relevance of these compounds in medicinal chemistry, particularly in the design and discovery of new antimicrobial agents Gouda, Berghot, Abd El-Ghani, & Khalil, 2010.

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

IUPAC Name

4-acetamido-N-[2-(oxan-4-ylsulfanyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-12(19)18-14-4-2-13(3-5-14)16(20)17-8-11-22-15-6-9-21-10-7-15/h2-5,15H,6-11H2,1H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNTHBPAAIWQNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)NCCSC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetamido-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)benzamide

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